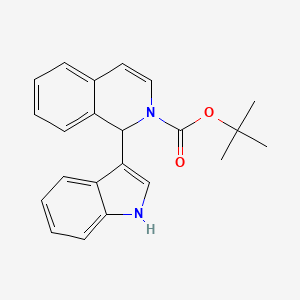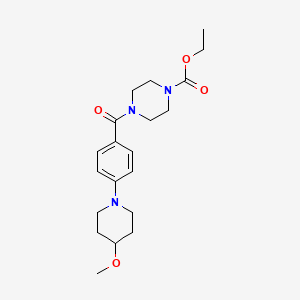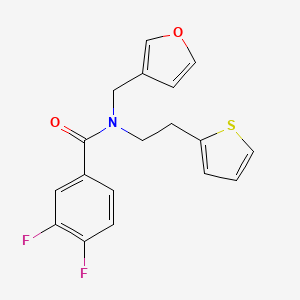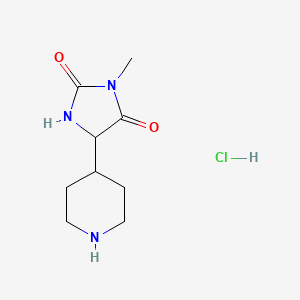![molecular formula C9H10O3S B2829787 Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate CAS No. 160901-56-4](/img/structure/B2829787.png)
Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate” is a chemical compound with the CAS Number: 160901-56-4 . It has a molecular weight of 198.24 . The IUPAC name for this compound is methyl [(2-hydroxyphenyl)sulfanyl]acetate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate” is 1S/C9H10O3S/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate” is a liquid . The compound has a molecular weight of 198.24 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications :
- Methyl 2-Arylpropanoates, derived from reactions involving compounds like 2-hydroxypropiophenone dimethyl acetals, can lead to pharmaceutically important compounds with anti-inflammatory and analgesic activities. This involves a 1,2-aryl migration process with stereospecific inversion of configuration at the β-carbon atom (Yamauchi et al., 1987).
Biological Activity :
- Novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, related to Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate, have shown potent activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002).
- Sulfanilamide copper(II) chelates with related compounds have demonstrated antitumor activity against human myeloid leukemia cells (Gulya et al., 2010).
Chemical Synthesis and Industrial Applications :
- A study on the preparation of arylacetic esters starting from aromatic aldehyde using related sulfur-containing compounds presents a new method for synthesizing these esters, which are significant in various industrial applications (Ogura et al., 1979).
- The study of the metabolism of organophosphorus pesticides in rats, involving similar compounds, gives insights into environmental and agricultural chemical safety (Brady & Arthur, 1961).
Environmental Science :
- Research into the degradation of environmental contaminants, where similar sulfur-containing compounds are used, provides insights into environmental decontamination processes (Wang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(2-hydroxyphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNJIKJUZSGYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate | |
CAS RN |
160901-56-4 |
Source


|
| Record name | methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)
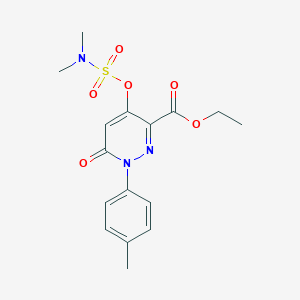
![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)
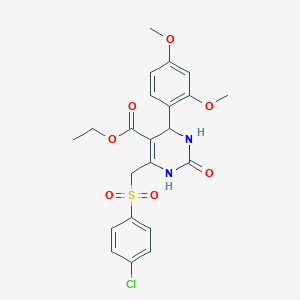
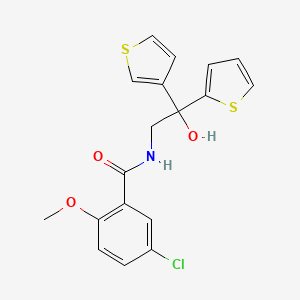
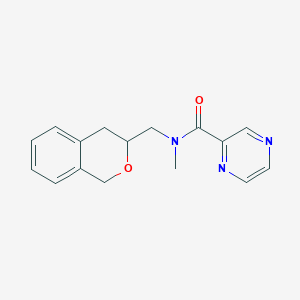
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)

